molecular formula C22H21FN2O2 B3545841 1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B3545841
M. Wt: 364.4 g/mol
InChI Key: APPFOYFTTDXOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FNa or fluoronaphthylpiperazine, is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has shown promise in various biomedical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is thought to act as a partial agonist or antagonist at various neurotransmitter receptors. It has been shown to modulate the activity of the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and feeding behavior. This compound has also been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the receptor it is acting on. It has been shown to reduce anxiety-like behavior in animal models, possibly by modulating the activity of the 5-HT1A receptor. This compound has also been shown to decrease food intake and body weight in animal models, possibly by modulating the activity of the 5-HT2C receptor. Additionally, this compound has been shown to have antipsychotic-like effects, possibly by acting as an antagonist at the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is its high affinity for various neurotransmitter receptors. This makes it a useful tool compound for studying the role of these receptors in various physiological processes. Additionally, this compound has a relatively simple synthesis method and can be easily obtained in pure form. However, one of the limitations of using this compound is its limited selectivity for specific receptors. It has been shown to bind to several different receptors, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine in scientific research. One possible direction is the development of more selective this compound analogs that can target specific neurotransmitter receptors. Another direction is the use of this compound in the development of new drugs for the treatment of various psychiatric and neurological disorders. Additionally, this compound can be used in the development of new animal models for studying the role of neurotransmitter receptors in various physiological processes.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in various biomedical and pharmaceutical applications. It has been extensively used in scientific research as a tool compound to study various biological processes. This compound has a relatively simple synthesis method and can be easily obtained in pure form. However, its limited selectivity for specific receptors can make it difficult to interpret the results of experiments. There are several future directions for the use of this compound in scientific research, including the development of more selective analogs and the use of this compound in the development of new drugs for the treatment of various psychiatric and neurological disorders.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively used in scientific research as a tool compound to study various biological processes. It has been shown to exhibit a high affinity for several neurotransmitter receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C receptors. This compound has also been used to study the role of these receptors in various physiological processes, such as anxiety, depression, and feeding behavior.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-19-6-8-20(9-7-19)24-11-13-25(14-12-24)22(26)16-27-21-10-5-17-3-1-2-4-18(17)15-21/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPFOYFTTDXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.